Tarenflurbil - 51543-40-9

Tarenflurbil

Catalog Number: EVT-288357
CAS Number: 51543-40-9
Molecular Formula: C15H13FO2
Molecular Weight: 244.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tarenflurbil, the R-enantiomer of Flurbiprofen, is a synthetic organic compound that has been the subject of extensive research for its potential applications in Alzheimer's disease (AD) research. [, , , , , ]

Source: Tarenflurbil is not naturally occurring and was first synthesized as a derivative of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). [, , , ]

Classification: Tarenflurbil is classified as a γ-secretase modulator (GSM). [, , , , ] GSMs are a class of small molecules that can alter the cleavage activity of γ-secretase, a key enzyme involved in amyloid-β (Aβ) peptide production. [, , ]

Role in Scientific Research: Tarenflurbil has been a crucial research tool in investigating the amyloid hypothesis of AD. [, , , , , ] The amyloid hypothesis posits that the accumulation of Aβ peptides in the brain plays a central role in AD pathogenesis. [, , , ] Tarenflurbil's ability to modulate γ-secretase activity and potentially reduce Aβ42 production has made it a focal point in AD research, although clinical trials have yielded disappointing results. [, , , , , , , , , ]

References: [, , , , , , , , , , , , , , ]

Future Directions
  • Understanding the Discrepancies: Further research is needed to reconcile the discrepancies between Tarenflurbil's preclinical promise and its lack of efficacy in clinical trials. [, , , , ] This includes investigating factors such as drug potency, brain penetration, patient selection criteria, and the complexity of AD pathogenesis.

  • Optimizing γ-Secretase Modulation: Tarenflurbil's experience highlights the need for more selective and potent γ-secretase modulators that can effectively shift Aβ production towards less toxic species without interfering with essential biological pathways. [, , ]

  • Developing Targeted Drug Delivery Systems: Research into novel drug delivery systems that can enhance Tarenflurbil's brain penetration, such as nanoparticles or focused ultrasound, may revitalize its therapeutic potential. []

  • Exploring Alternative Therapeutic Targets: While the amyloid hypothesis remains a dominant theory in AD research, the failures of Tarenflurbil and other anti-amyloid therapies emphasize the need to explore alternative therapeutic targets and pathways involved in AD pathogenesis. [, , , , ]

References: [, , , , , , , , ]

Overview

Tarenflurbil, also known as R-flurbiprofen, is a compound primarily recognized for its potential in treating Alzheimer's disease through the modulation of amyloid-beta peptide levels. It is classified as a selective amyloid-lowering agent (SALA) and is derived from flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Tarenflurbil specifically targets the amyloid-beta 42 (Aβ42) peptide, which is implicated in the pathogenesis of Alzheimer's disease due to its role in forming toxic aggregates known as amyloid plaques .

Source and Classification

Tarenflurbil is synthesized from racemic flurbiprofen, which consists of two enantiomers: R-flurbiprofen and S-flurbiprofen. The R-enantiomer is the active form that exhibits the desired pharmacological effects. This compound belongs to the class of γ-secretase modulators, which are designed to selectively lower levels of amyloid-beta peptides without inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Synthesis Analysis

Methods and Technical Details

Tarenflurbil can be synthesized through the resolution of racemic flurbiprofen. The synthesis involves separating the R-enantiomer from the S-enantiomer, which is achieved through various chiral resolution techniques. The most common methods include:

  • Chiral Chromatography: Utilizes chiral stationary phases to separate enantiomers based on their different interactions with the stationary phase.
  • Crystallization: Involves selective crystallization of one enantiomer from a racemic mixture under specific conditions.

These methods ensure that the final product predominantly contains R-flurbiprofen, which is responsible for the therapeutic effects associated with tarenflurbil .

Molecular Structure Analysis

Structure and Data

The molecular formula of tarenflurbil is C15_{15}H13_{13}O2_2 with a molecular weight of 239.26 g/mol. The compound features a phenyl ring connected to a propionic acid moiety, with a characteristic chiral center at the carbon adjacent to the carboxylic acid group.

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which reveal its spatial arrangement and confirm its enantiomeric purity .

Chemical Reactions Analysis

Reactions and Technical Details

Tarenflurbil participates in several chemical reactions typical of compounds containing carboxylic acid groups:

  • Reduction: Tarenflurbil can undergo reduction reactions, although specific reagents and conditions are not extensively documented in literature.
  • Substitution: The presence of fluorine in its structure allows it to engage in substitution reactions, particularly nucleophilic substitutions involving its fluorine atom.

The outcomes of these reactions depend on the reagents used and the reaction conditions applied.

Mechanism of Action

Process and Data

Tarenflurbil operates primarily by modulating γ-secretase activity, an enzyme complex involved in cleaving amyloid precursor protein (APP) to produce amyloid-beta peptides. By selectively lowering levels of Aβ42, tarenflurbil reduces the formation of toxic amyloid plaques associated with Alzheimer's disease.

The mechanism involves:

  • Modulation of Signal Transduction: Tarenflurbil influences pathways associated with nuclear factor kappaB (NFkappaB), affecting gene expression related to cell growth and inflammation.
  • Biochemical Pathways: It reduces Aβ42 levels in cultured human cells and animal models, demonstrating its efficacy in lowering amyloid plaque formation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tarenflurbil typically appears as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • pH Stability: Tarenflurbil maintains stability across a range of pH levels, making it suitable for various formulations.
  • Thermal Stability: The compound shows resilience under thermal stress but should be stored away from extreme temperatures to maintain integrity.

Relevant data on these properties can guide formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

Tarenflurbil has been primarily investigated for its potential therapeutic role in Alzheimer's disease. Clinical trials have explored its efficacy in:

  • Cognitive Decline Prevention: Evaluating its ability to slow down cognitive decline in patients with mild to moderate Alzheimer's disease.
  • Biomarker Studies: Assessing changes in amyloid-beta levels as biomarkers for treatment response.

Additionally, research continues into its broader applications within neurodegenerative disease contexts due to its mechanism targeting amyloid-beta production .

Molecular Mechanisms of Action of Tarenflurbil in Neurodegenerative Pathways

Modulation of γ-Secretase Activity and Aβ42 Peptide Reduction

Tarenflurbil (MPC-7869) is the R-enantiomer of flurbiprofen, functioning as a selective γ-secretase modulator (GSM) that alters the protease's activity without inhibiting its catalytic function. Unlike γ-secretase inhibitors (GSIs), which block APP cleavage entirely and cause Notch-related toxicities, tarenflurbil shifts γ-secretase processing toward the production of shorter, less amyloidogenic Aβ peptides (Aβ37, Aβ38, Aβ39) while reducing pathogenic Aβ42 by 50-70% in cellular models at concentrations of 150-500 μM [1] [3]. This Aβ42-lowering effect occurs through allosteric modulation of the γ-secretase complex, specifically enhancing carboxypeptidase-like activity that trims Aβ42 into benign fragments [3] [6].

Table 1: Aβ Peptide Modulation by Tarenflurbil in Preclinical Models

Study SystemAβ42 Reduction (%)Shorter Aβ Increase (%)Effective Concentration
Human neuroglioma cells58%Aβ38: +220%300 μM
Transgenic mice (Tg2576)25-30%Not measured10 mg/kg/day
Guinea pigs50%Aβ37: +150%5-20 mg/kg
Non-human primates30%Aβ38: +180%30 mg/kg

In transgenic mouse models of AD (Tg2576), chronic tarenflurbil administration (10 mg/kg/day for 8 months) significantly lowered brain Aβ42 levels and reduced amyloid plaque burden [3]. However, this effect exhibited age-dependent efficacy: Young mice showed cognitive improvement without Aβ reduction, while aged mice displayed Aβ reduction without cognitive rescue—a paradoxical outcome foreshadowing clinical trial results [3] [6]. The dissociation between Aβ reduction and functional outcomes highlighted gaps in translating amyloid hypothesis mechanisms to human therapy.

Role in Amyloid Precursor Protein (APP) Processing and Amyloid Plaque Dynamics

Tarenflurbil's primary action occurs downstream of β-secretase cleavage, specifically modulating the γ-secretase-mediated intramembrane proteolysis of the amyloid precursor protein C-terminal fragment (APP-CTFβ). By binding to a docking site on the γ-secretase complex, tarenflurbil shifts APP processing from the amyloidogenic pathway toward non-amyloidogenic processing [1] [2]. This shift reduces the production of aggregation-prone Aβ42 peptides while increasing neuroprotective soluble APP-alpha (sAPPα) fragments [2].

The amyloid cascade in Alzheimer's disease involves progressive Aβ aggregation: Monomers → oligomers → protofibrils → insoluble plaques. Tarenflurbil primarily targets soluble oligomeric Aβ42, the most synaptotoxic species, rather than existing fibrillar deposits [1] [6]. In APP-transgenic mice, long-term treatment (18 months) reduced plaque-associated dystrophic neurites by 30% and decreased microglial activation surrounding plaques [3]. However, plaque clearance remained incomplete due to tarenflurbil's limited blood-brain barrier permeability (plasma-to-CSF ratio: 0.5-1%) and relatively weak potency (IC50 >250 μM) compared to next-generation GSMs [3] [6].

Table 2: Tarenflurbil's Impact on Amyloid Pathology in Animal Models

Pathological MarkerChange vs. Untreated ControlsModel SystemDuration
Insoluble Aβ42-25% to -30%Tg2576 mice8 months
Dense-core plaques-32%APP/PS1 mice12 months
Soluble oligomers-48%Guinea pigs3 months
Microgliosis (Iba1+ cells)-40%Tg2576 mice8 months
Neuritic dystrophy-30%APP/PS1 mice12 months

Interaction with Nuclear Factor Kappa-B (NF-κB) and Transcription Factor AP-1 Signaling Pathways

Beyond γ-secretase modulation, tarenflurbil exhibits NSAID-derived anti-inflammatory properties through inhibition of key transcription factors. At micromolar concentrations (50-100 μM), tarenflurbil suppresses NF-κB activation by preventing IκB kinase (IKK)-mediated phosphorylation and degradation of IκBα [2] [5]. This prevents nuclear translocation of the p50/p65 NF-κB heterodimer, thereby reducing transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (MCP-1) implicated in neuroinflammation [5].

Concurrently, tarenflurbil inhibits AP-1 signaling by reducing c-Jun N-terminal kinase (JNK) phosphorylation and downstream c-Fos/c-Jun dimerization [5]. This dual pathway inhibition contributes to:

  • Downregulation of COX-2 expression independent of COX enzyme inhibition
  • Reduced astrocyte activation and reactive gliosis
  • Attenuation of neuroinflammatory amplification loops between microglia and neurons [2] [5]

In LPS-stimulated microglial cultures, tarenflurbil (100 μM) reduced nitric oxide production by 75% and TNF-α secretion by 60% [5]. These effects occur at concentrations lower than those required for Aβ42 reduction, suggesting that neuroinflammatory pathways may be more sensitive targets than amyloid processing [5] [8].

Table 3: Inflammatory Mediators Modulated by Tarenflurbil

Inflammatory PathwayTarget MoleculeModulatory EffectFunctional Consequence
NF-κB signalingIKK phosphorylationInhibition (-70%)Reduced cytokine production
AP-1 signalingJNK phosphorylationInhibition (-65%)Decreased COX-2 expression
Microglial activationiNOS expressionDownregulation (-75%)Lowered nitric oxide toxicity
Astrocyte reactivityGFAP expressionDownregulation (-50%)Attenuated glial scarring
Cytokine networksIL-1β secretionReduction (-60%)Decreased neuroinflammation

Comparative Analysis with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): R- vs. S-Enantiomer Selectivity

Tarenflurbil's molecular specificity stems from its chiral configuration as the R-enantiomer of flurbiprofen. Unlike racemic flurbiprofen (containing both R and S forms), tarenflurbil exhibits enantioselective actions with critical pharmacological distinctions:

  • COX-Independent Mechanisms: The S-enantiomer potently inhibits cyclooxygenase-1/2 (COX-1 IC50: 4 μM; COX-2 IC50: 18 μM), conferring anti-inflammatory and analgesic effects. In contrast, tarenflurbil (R-flurbiprofen) shows >10,000-fold weaker COX inhibition (IC50 >100 μM), operating primarily through non-COX targets including γ-secretase and inflammatory transcription factors [3] [6].

  • Differential Aβ Modulation: The S-enantiomer increases total Aβ secretion by 2-fold in cell cultures, whereas tarenflurbil selectively lowers Aβ42 without reducing total Aβ [3] [6]. This enantioselectivity arises from stereospecific binding to a allosteric site on γ-secretase, which the S-form cannot access [6].

  • Metabolic and Toxicological Profiles: The S-enantiomer undergoes chiral inversion to the R-form in vivo (30-60%), complicating pharmacology. Tarenflurbil resists inversion and shows reduced gastrointestinal toxicity (ulcerogenic potential 8-fold lower than S-flurbiprofen) due to absent COX inhibition [3]. However, its brain penetration remains limited (brain/plasma ratio: 0.03-0.05), whereas next-generation GSMs achieve ratios >0.5 [3] [6].

Table 4: Comparative Pharmacology of Flurbiprofen Enantiomers

PropertyTarenflurbil (R-flurbiprofen)S-flurbiprofenClinical Relevance
COX-1 inhibition>100 μM (weak)4 μM (potent)Tarenflurbil lacks peripheral anti-inflammatory effects
Aβ42 modulation50-70% reduction200% increaseOpposing effects on amyloid pathology
γ-Secretase modulationAllosteric modulatorNo activityTarenflurbil's primary therapeutic mechanism
Chiral inversionResistantConverts to R-formTarenflurbil has cleaner pharmacokinetics
Blood-brain barrier penetration0.5-1% of plasma levels1-2% of plasma levelsBoth have limited CNS availability
GI ulcerogenicity (ED50)80 mg/kg10 mg/kgTarenflurbil safer in long-term use

The failure of tarenflurbil in Phase III clinical trials for mild Alzheimer's disease (n=1,684 patients) despite promising Phase II data stemmed from multiple factors: Insufficient target engagement due to low brain penetration, weak potency (Aβ42 IC50 ~300 μM), and initiation too late in the disease process [1] [6]. Subsequent GSMs (e.g., EVP-0962, CHF5074) were developed with 100-1,000-fold higher potency and improved CNS penetration, though clinical efficacy remains unproven [3] [6].

Properties

CAS Number

51543-40-9

Product Name

Tarenflurbil

IUPAC Name

(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m1/s1

InChI Key

SYTBZMRGLBWNTM-SNVBAGLBSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

E7869, E 7869, E-7869, Flurizan, Furbiprofen, MPC-7869, MPC 7869, MPC7869, (R)-Flurbiprofen

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.